molecular formula C13H10N2OS B1418161 7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1019152-04-5

7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B1418161
CAS No.: 1019152-04-5
M. Wt: 242.3 g/mol
InChI Key: JQPMYUUPCQANEQ-UHFFFAOYSA-N
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Description

7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a 4-methylphenyl group attached to the thiophene ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

The compound 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been identified as a potent inhibitor of EZH2 . EZH2, or Enhancer of Zeste Homolog 2, is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation.

Mode of Action

7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one interacts with EZH2, inhibiting its function . This interaction results in changes to the epigenetic landscape of the cell, affecting the expression of various genes.

Biochemical Pathways

The inhibition of EZH2 by 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one affects several biochemical pathways. Primarily, it disrupts the methylation of histone H3 at lysine 27 (H3K27), a critical process in the regulation of gene expression .

Result of Action

The action of 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one leads to significant molecular and cellular effects. It has been shown to induce apoptosis in SU-DHL-6 cells in a concentration-dependent manner and inhibit their migration .

Biochemical Analysis

Biochemical Properties

7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as EZH2 (Enhancer of Zeste Homolog 2), which is involved in the regulation of gene expression through histone methylation . By inhibiting EZH2, 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can alter the expression of genes involved in cell proliferation and differentiation. Additionally, this compound interacts with various proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one on cells are profound and multifaceted. This compound has been observed to induce apoptosis in cancer cells, such as lymphoma and leukemia cell lines, by disrupting cell signaling pathways and altering gene expression . It also affects cellular metabolism by inhibiting key enzymes involved in metabolic processes, leading to reduced cell viability and proliferation . Furthermore, 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can modulate cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival and growth .

Molecular Mechanism

At the molecular level, 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of EZH2, which leads to decreased histone methylation and subsequent changes in gene expression . This compound also binds to other biomolecules, such as DNA and RNA, affecting their stability and function . Additionally, 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can inhibit or activate various enzymes, further influencing cellular processes and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one have been studied over different time periods. This compound has shown stability under various conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. This compound interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and elimination from the body . Additionally, 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production .

Transport and Distribution

The transport and distribution of 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux . Additionally, 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can bind to plasma proteins, affecting its distribution and bioavailability in the body .

Subcellular Localization

The subcellular localization of 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is critical for its activity and function. This compound has been observed to localize in the nucleus, where it interacts with DNA and histones to modulate gene expression . Additionally, 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can be found in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-3-cyanothiophene with 4-methylbenzaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is heated under reflux conditions to facilitate the cyclization process, resulting in the formation of the desired thienopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the thienopyrimidine ring system.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyrimidine derivatives.

    Substitution: Formation of halogenated thienopyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one stands out due to its specific substitution pattern and the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. The unique structure of this compound allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-8-2-4-9(5-3-8)10-6-17-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPMYUUPCQANEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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